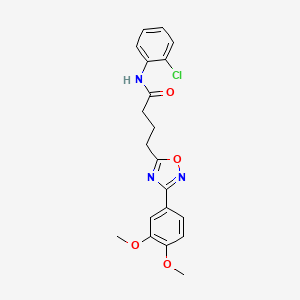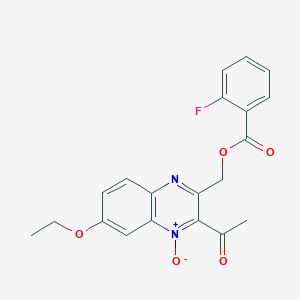
2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid, also known as FFPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology.
Mecanismo De Acción
The mechanism of action of 2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. 2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid also activates the Nrf2-Keap1 pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid has been found to have a low toxicity profile and does not exhibit any significant adverse effects on the liver or kidney function. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. 2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, its limited solubility in aqueous solutions can pose challenges for its use in biological assays. Additionally, its low stability under acidic conditions can limit its applications in certain experiments.
Direcciones Futuras
2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid has shown promising results in various scientific fields, and future research could focus on its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, its applications in materials science and nanotechnology could be further explored for the development of novel materials with unique properties. Further studies are needed to fully elucidate the mechanism of action of 2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid and to optimize its synthesis and formulation for its various applications.
Métodos De Síntesis
2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid can be synthesized using a multistep process that involves the condensation of 5-formylfuran-2-carboxylic acid with 4-bromoacetophenone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the hydrolysis of the ester group using sodium hydroxide. This synthesis method has been optimized to achieve high yields and purity of 2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and inhibit the growth of bacterial and fungal strains. 2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid has also been investigated for its potential as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
2-[4-(5-formylfuran-2-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-8-11-5-6-12(17-11)10-3-1-9(2-4-10)7-13(15)16/h1-6,8H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLONCHSNNVLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589807 |
Source


|
| Record name | [4-(5-Formylfuran-2-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113516-90-8 |
Source


|
| Record name | [4-(5-Formylfuran-2-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


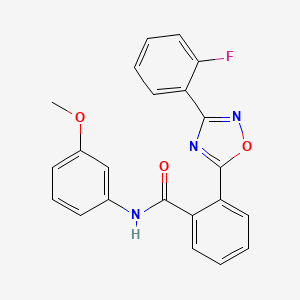



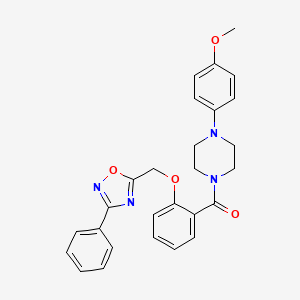

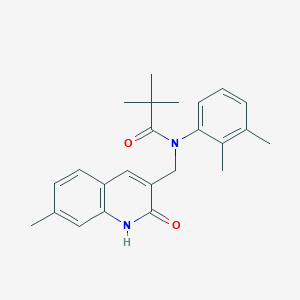
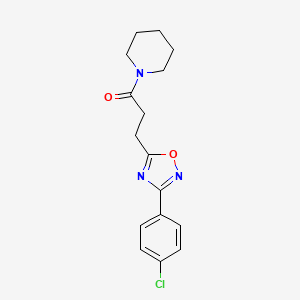
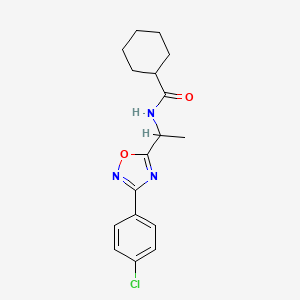

![2-bromo-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687035.png)
